N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features both imidazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by nitration to introduce the nitro group.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Coupling of the Rings: The imidazole and thiadiazole rings are then coupled through a propyl linker, followed by acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Cyclization: The thiadiazole ring can undergo cyclization reactions to form various fused ring systems.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products
Reduction: Formation of amino-imidazole derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Potential therapeutic agent for treating infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide involves the reduction of the nitro group to form reactive intermediates that can damage DNA and other cellular components . This compound targets anaerobic organisms by exploiting their unique metabolic pathways, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: A related compound used to treat protozoal infections.
Ornidazole: Similar in structure and function, used for treating anaerobic bacterial infections.
Uniqueness
N-{5-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to the presence of both imidazole and thiadiazole rings, which confer a broader spectrum of biological activity and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C11H14N6O3S |
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Molecular Weight |
310.34 g/mol |
IUPAC Name |
N-[5-[3-(2-methyl-5-nitroimidazol-1-yl)propyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H14N6O3S/c1-7-12-6-10(17(19)20)16(7)5-3-4-9-14-15-11(21-9)13-8(2)18/h6H,3-5H2,1-2H3,(H,13,15,18) |
InChI Key |
AXCOVQBIEIQUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCCC2=NN=C(S2)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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